molecular formula C26H24N2O B1680810 SB-222200 CAS No. 174635-69-9

SB-222200

Cat. No.: B1680810
CAS No.: 174635-69-9
M. Wt: 380.5 g/mol
InChI Key: MQNYRKWJSMQECI-QFIPXVFZSA-N
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Mechanism of Action

Target of Action

SB 222200, also known as 4-Quinolinecarboxamide, 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]- or 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, is a potent, selective, orally active, and blood-brain barrier penetrant NK-3 receptor antagonist . The NK-3 receptor is a member of the G-protein-coupled receptor superfamily and acts as a receptor for tachykinins .

Mode of Action

SB 222200 inhibits the binding of neurokinin B (NKB) to the NK-3 receptor with a Ki value of 4.4 nM . It antagonizes NKB-induced Ca2+ mobilization in cells expressing the NK-3 receptor with an IC50 of 18.4 nM . Furthermore, SB 222200 directly binds to the NLRP3 protein, inhibiting NLRP3 inflammasome assembly by blocking the NEK7-NLRP3 interaction and NLRP3 oligomerization .

Biochemical Pathways

Upon activation, the NK-3 receptor activates phospholipase C, leading to the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . This pathway is inhibited by SB 222200, which results in the inhibition of NKB-induced Ca2+ mobilization .

Pharmacokinetics

SB 222200 exhibits moderate oral bioavailability (46%) and maximum plasma concentrations (Cmax) of about 400 ng/mL following oral administration . It has a terminal elimination half-life of 1.9 hours due to high plasma clearance .

Result of Action

This suggests that SB 222200 effectively crosses the blood-brain barrier and exerts its effects primarily in the central nervous system .

Action Environment

The action of SB 222200 is influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier suggests that it is stable and effective in the complex environment of the central nervous system . .

Biochemical Analysis

Biochemical Properties

SB 222200 interacts with the human NK3 receptor, showing a high degree of selectivity over the NK1 and NK2 receptors . It is a competitive antagonist, meaning it competes with natural ligands for binding to the receptor .

Cellular Effects

The compound exerts its effects on various types of cells by interacting with the NK3 receptor. This interaction can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, SB 222200 binds to the NK3 receptor, inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 222200 can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of SB 222200 vary with different dosages. At high doses, the compound can have toxic or adverse effects .

Metabolic Pathways

SB 222200 is involved in metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, SB 222200 is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of SB 222200 can affect its activity or function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes:: The synthetic routes for SB-222200 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its quinolinecarboxamide structure.

Reaction Conditions:: Unfortunately, detailed reaction conditions are not readily accessible. Researchers likely employ a series of synthetic steps involving appropriate reagents and catalysts.

Industrial Production:: Information on industrial-scale production methods for this compound remains limited. It is primarily used in research settings.

Chemical Reactions Analysis

SB-222200’s chemical behavior involves interactions with the NK-3 receptor. Here are some key points:

    Binding Affinity:

Scientific Research Applications

SB-222200’s applications span various scientific domains:

    Neurobiology and CNS Disorders:

Comparison with Similar Compounds

While detailed comparisons are scarce, SB-222200’s uniqueness lies in its selectivity for NK-3 receptors. Similar compounds include other neurokinin receptor antagonists, but this compound’s specific profile sets it apart.

Properties

IUPAC Name

3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYRKWJSMQECI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938540
Record name 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174635-69-9
Record name 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174635-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 222200
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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